4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide
Overview
Description
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide is an antifungal agent with a sulfonamide structure, known for its selective toxicity towards Pleosporales fungi, including Bipolaris species . It inhibits the mycelial growth of these fungi, making it a valuable compound in agricultural and environmental sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide can be synthesized through various chemical reactions. One common method involves the reaction of o-toluidine with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with cuprous chloride to produce o-chlorotoluene . This intermediate can undergo further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly involving halogens, are common.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, cuprous chloride, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide has a wide range of scientific research applications:
Mechanism of Action
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide exerts its antifungal effects by inhibiting the enzyme geranylgeranyl transferase, which is crucial for the growth and development of Pleosporales fungi . This inhibition disrupts the synthesis of essential cellular components, leading to the stunted growth and eventual death of the fungi.
Comparison with Similar Compounds
Similar Compounds
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide is similar to other antifungal agents with sulfonamide structures, such as:
Tolnaftate: Another antifungal agent that inhibits squalene epoxidase.
Polyoxin: An antifungal compound that targets chitin synthesis in fungi.
Uniqueness
What sets this compound apart is its selective toxicity towards Pleosporales fungi and its unique mechanism of action involving geranylgeranyl transferase inhibition . This specificity makes it a valuable tool in both research and practical applications.
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-3-17(14-9-6-12(16)10-15(14)18(19)20)23(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZUEJJUCDJTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470881 | |
Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304911-98-6 | |
Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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